molecular formula C17H27N3 B8332569 1-(1-Benzyl-4-methyl-piperidin-4-yl)-piperazine

1-(1-Benzyl-4-methyl-piperidin-4-yl)-piperazine

Cat. No. B8332569
M. Wt: 273.4 g/mol
InChI Key: HQAHQMWOVXYEHR-UHFFFAOYSA-N
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Patent
US07579341B2

Procedure details

15 mL methylmagnesium chloride solution (45 mmol, 3 M in THF) were added at RT to 2.37 g (7.92 mmol) 1-benzyl-4-piperazin-1-yl-piperidine-4-carbonitrile in 100 mL dry THF and the reaction mixture was stirred for 3 h. Saturated NH4Cl solution was added, the mixture was stirred for another 10 min, the aqueous phase was washed with EtOAc, combined with 4 M NaOH solution until an alkaline reaction was obtained, extracted exhaustively with DCM and the combined organic phases were dried over Na2SO4. After elimination of the desiccant and solvent the residue was further reacted without any further purification.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.92 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Mg]Cl.[CH2:4]([N:11]1[CH2:16][CH2:15][C:14]([N:19]2[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)([C:17]#N)[CH2:13][CH2:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[NH4+].[Cl-]>C1COCC1>[CH2:4]([N:11]1[CH2:16][CH2:15][C:14]([N:19]2[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]2)([CH3:17])[CH2:13][CH2:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
7.92 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C#N)N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for another 10 min
Duration
10 min
WASH
Type
WASH
Details
the aqueous phase was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
combined with 4 M NaOH solution until an alkaline reaction
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After elimination of the desiccant and solvent the residue was further reacted without any further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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